molecular formula C9H8BrNO B1330944 2-(2-Bromo-5-methoxyphenyl)acetonitrile CAS No. 27387-23-1

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Cat. No. B1330944
CAS RN: 27387-23-1
M. Wt: 226.07 g/mol
InChI Key: VSSZEBGUCILFSV-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound that is part of a broader class of organic molecules that contain a bromo- and methoxy-substituted phenyl ring attached to an acetonitrile group. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring can influence the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated precursors with nucleophiles in the presence of a base. For instance, 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile was prepared by reacting 5-hydroxyindole with chloroacetonitrile, followed by regioselective bromination . Similarly, the synthesis of 2-(2-hydroxyphenyl)acetonitriles was achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols . These methods could potentially be adapted for the synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Bromo-5-methoxyphenyl)acetonitrile has been studied using various techniques. For example, the crystal structures of diastereoisomers of a related compound showed differences in torsion angles and hydrogen-bond interactions, which can affect the overall molecular conformation . The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid was found to be almost coplanar with the phenyl ring, indicating that substituents on the aromatic ring can influence the molecular geometry .

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted compounds in chemical reactions is diverse. Brominated compounds can undergo nucleophilic substitution reactions, as seen in the formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one . The presence of a methoxy group can also affect the photolysis reaction pathways, as observed in the decomposition of 1-bromo-2,2-bis(p-methoxyphenyl)ethene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromo-5-methoxyphenyl)acetonitrile can be inferred from related compounds. The presence of a bromine atom is known to be electron-withdrawing, while methoxy groups are electron-donating, which can influence the acidity and basicity of the molecule . The solubility and stability of such compounds in various solvents, such as acetonitrile, can be critical for their applications in synthesis and other chemical processes .

Scientific Research Applications

Photolysis and Radical Reactions

  • A study analyzed the photolysis of compounds similar to 2-(2-Bromo-5-methoxyphenyl)acetonitrile, revealing insights into their decomposition and photoproduct formation under UV irradiation in solution (Johnen et al., 1992).

Chemical Synthesis and Reactions

  • Research on the synthesis of indolenines involved reactions with 2-(2-Methoxyphenyl)acetonitrile derivatives, leading to the creation of compounds used in natural products and cyanine dyes (Huber et al., 2019).

Analytical Applications

  • The compound was utilized in the determination of chenodeoxycholic acid in pharmaceutical preparations, demonstrating its role in analytical chemistry (Bousquet et al., 1997).

Pharmaceutical Research

  • A study involved the synthesis of pyrimidine-5-carbonitrile derivatives using 2-(2-Methoxyphenyl)acetonitrile for evaluating their anticonvulsant and neurotoxicity effects (Shaquiquzzaman et al., 2012).

Organometallic Chemistry

  • Research on N-Heterocyclic Carbene Gold(I) Complexes utilized similar compounds to 2-(2-Bromo-5-methoxyphenyl)acetonitrile in studying their reaction behavior in aqueous media, which is crucial for their development in medicinal chemistry (Goetzfried et al., 2020).

Safety And Hazards

The safety information indicates that 2-(2-Bromo-5-methoxyphenyl)acetonitrile is harmful if swallowed (H302) and may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

While there is limited information available on the future directions of 2-(2-Bromo-5-methoxyphenyl)acetonitrile, its use as a building block in organic synthesis suggests potential applications in the development of new drugs and fine chemicals .

properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSZEBGUCILFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348661
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-5-methoxyphenyl)acetonitrile

CAS RN

27387-23-1
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the THF solution (1000 ml) of 2-bromo-5-methoxy-benzoic acid methyl ester (20 g, 81.6 mmol), the THF suspension (50 ml) of LAH (4.07 g, 102 mmol) was added under ice cooling. The mixture was stirred for 30 min under ice cooling. The reaction solution was partitioned between saturated aqueous solution of Na2SO4 and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The resulting residues were dissolved in DCM (200 ml), and added with TEA (12.51 ml, 89.76 mmol) and MsCl (6.63 ml, 85.68 mmol) under ice cooling, followed by stirring overnight at room temperature. The reaction mixture was diluted with DCM, and washed in order with 10% aqueous solution of citric acid, saturated aqueous solution of NaHCO3 and saturated brine. The residues obtained after concentration under reduced pressure were dissolved in DMF (100 ml), and added with the DMF (500 ml) solution of NaCN (40 g, 81.6 mmol) under ice cooling. After stirring for 2 hrs under ice cooling, the reaction mixture was extracted with ether, washed with saturated brine and dried over magnesium sulfate. The residues obtained after concentration under reduced pressure were purified by silica gel column (hexane:ethyl acetate=10:1) to obtain the title compound (12.1 g, 67%).
[Compound]
Name
TEA
Quantity
12.51 mL
Type
reactant
Reaction Step One
Name
Quantity
6.63 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
40 g
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reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
4.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

2-Bromo-5-methoxybenzyl bromide (2 g, 7.1 mmol) and sodium cyanide (0.526 g, 10.7 mmol) were combined in DMSO (20 mL) and heated to 90° C. for 3 hours. Once no starting material was seen by analytical tlc, the mixture was worked-up with H2O and EtOAc to give the desired product as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.526 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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20 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Methoxy-2-bromobenzyl bromide (72.8 g, 0.26 mol) is dissolved in EtOH (280 mL) and stirred at room temperature. Sodium cyanide (38.2 g, 0.78 mol) is dissolved in water and added to the solution of the bromide. The reaction mixture is heated to reflux temperature for 3 hours and then cooled to room temperature. Most of the ethanol is removed by rotary evaporator. A solid forms which is isolated by filtration and washed with water (500 mL). The crude material is purified using flash chromatography (CH2Cl2/hexanes, 1:1) to give 5-methoxy-2-bromophenylacetonitrile (53 g).
Quantity
72.8 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
38.2 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Hsieh, AY Cheng, JH Fu, TW Kang - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient and novel procedure for a copper catalyzed domino coupling reaction has been developed, which afforded various oxindoles in good to excellent yields with tolerance of …
Number of citations: 49 pubs.rsc.org

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